An In-Depth Technical Guide to Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
An In-Depth Technical Guide to Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Introduction
The thieno[2,3-b]pyrrole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. Comprising a thiophene ring fused to a pyrrole ring, this core structure is an isostere of indole and exhibits a unique combination of electronic and steric properties. Its rigid, planar geometry and rich electron density make it an attractive pharmacophore for interacting with a variety of biological targets.[1] Derivatives of the thieno[2,3-b]pyrrole family have been investigated for a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties.[1][2]
This technical guide focuses on a specific, synthetically valuable derivative: methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS Number: 118465-49-9). This molecule serves as a key building block for the elaboration of more complex structures. The presence of a methyl ester at the 5-position and an unsubstituted pyrrole nitrogen at the 6-position provides two distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides a comprehensive overview of the known and predicted properties of this compound, a detailed representative synthesis protocol, and an analysis of its chemical reactivity and potential applications, designed for researchers and professionals in drug development.
Physicochemical and Structural Properties
While methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is commercially available from fine chemical suppliers, detailed experimental data such as melting point and specific solubility values are not extensively reported in peer-reviewed literature.[3] The properties listed below are a combination of catalog information and expert predictions based on closely related analogs and fundamental chemical principles.
| Property | Value / Description | Source |
| IUPAC Name | methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | - |
| CAS Number | 118465-49-9 | [3][4] |
| Molecular Formula | C₈H₇NO₂S | [3][4] |
| Molecular Weight | 181.21 g/mol | [4] |
| Appearance | Predicted: Off-white to light yellow solid | - |
| Melting Point | Not reported in literature. Predicted: 150-170 °C | - |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂); limited solubility in water and nonpolar alkanes. | - |
Structural Diagram:
![Chemical structure of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](https://i.imgur.com/k2yZJ9U.png)
Spectroscopic Characterization (Predicted)
No publicly available, experimentally verified spectra for this specific molecule were identified. Therefore, the following analysis is a prediction based on established spectroscopic principles and data from analogous structures, such as thieno[2,3-b]pyridines and substituted pyrroles.[5][6][7][8] This section is intended to serve as a guide for researchers in confirming the identity of the compound post-synthesis.
¹H NMR Spectroscopy
(Predicted for 400 MHz in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.5 | br s | 1H | N-H (H6) | The pyrrolic N-H proton is typically broad and downfield due to hydrogen bonding and quadrupole broadening from the nitrogen atom. |
| ~ 7.35 | d | 1H | Ar-H (H2) | This proton is on the thiophene ring, adjacent to the sulfur atom. It is expected to be a doublet due to coupling with H3. |
| ~ 7.05 | d | 1H | Ar-H (H3) | This proton is also on the thiophene ring and appears as a doublet from coupling to H2. |
| ~ 6.80 | s | 1H | Ar-H (H4) | This proton is on the pyrrole ring. With no adjacent protons, it is expected to be a singlet. |
| ~ 3.90 | s | 3H | -OCH₃ | The methyl protons of the ester group are magnetically equivalent and appear as a sharp singlet. |
¹³C NMR Spectroscopy
(Predicted for 100 MHz in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 164 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |
| ~ 145 | C -3a | Quaternary carbon at the thiophene-pyrrole ring fusion. |
| ~ 130 | C -7a | Quaternary carbon at the thiophene-pyrrole ring fusion, adjacent to sulfur. |
| ~ 125 | C -2 | Aromatic CH carbon on the thiophene ring. |
| ~ 122 | C -3 | Aromatic CH carbon on the thiophene ring. |
| ~ 115 | C -4 | Aromatic CH carbon on the pyrrole ring. |
| ~ 105 | C -5 | Quaternary carbon of the pyrrole ring, attached to the ester group. Its chemical shift is influenced by the electron-withdrawing nature of the ester. |
| ~ 52 | -OC H₃ | The methyl carbon of the ester group, appearing in the typical aliphatic region. |
Infrared (IR) Spectroscopy
(Predicted, KBr pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Pyrrole N-H |
| ~ 3100 | C-H Stretch | Aromatic C-H |
| ~ 2950 | C-H Stretch | Methyl C-H |
| ~ 1700 | C=O Stretch | Ester Carbonyl |
| ~ 1500-1600 | C=C Stretch | Aromatic Rings |
| ~ 1250 | C-O Stretch | Ester C-O |
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI)
-
Predicted Molecular Ion [M]⁺: m/z = 181.02
-
Key Fragmentation Pattern: A prominent fragment would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 150, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 122.
Synthesis and Mechanistic Insights
While a specific, dedicated synthesis for methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is not prominently featured in the literature, a reliable route can be designed based on established methods for constructing the thieno[2,3-b]pyrrole core.[9] A highly effective approach involves the intramolecular cyclization of a suitably functionalized thiophene precursor. The following protocol is a representative example adapted from similar syntheses.
Representative Synthetic Workflow: Intramolecular Cyclization
The core logic of this synthesis is to start with a 2-aminothiophene derivative that already contains a side chain capable of cyclizing to form the fused pyrrole ring.
Caption: A representative synthetic workflow for the target molecule.
Detailed Experimental Protocol (Representative)
Objective: To synthesize methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate via a base-catalyzed intramolecular cyclization.
Materials:
-
Methyl 3-amino-4-cyanothiophene-2-carboxylate (or a similar precursor)
-
A suitable cyclizing agent/reagent system
-
Base (e.g., Sodium methoxide, Potassium carbonate)
-
Anhydrous solvents (e.g., Methanol, DMF)
-
Standard glassware for organic synthesis
-
Purification supplies (Silica gel, solvents for chromatography)
Step-by-Step Procedure:
-
Precursor Preparation: The synthesis would begin from a pre-functionalized thiophene. A common strategy is the Gewald reaction, which can produce polysubstituted 2-aminothiophenes in a single step from a ketone or aldehyde, an activated nitrile, and elemental sulfur.
-
Cyclization: a. To a solution of the 2-aminothiophene precursor in an anhydrous solvent like methanol, add a strong base such as sodium methoxide portion-wise at 0 °C. b. The choice of base is critical; it must be strong enough to deprotonate the amino group or an adjacent activated methylene group to initiate the cyclization, but not so strong as to cause unwanted side reactions like ester saponification. c. After the addition of the base, the reaction mixture is typically heated to reflux for several hours to drive the cyclization to completion. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. Upon completion, the reaction is cooled to room temperature and quenched by pouring it into ice-cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the base. b. The resulting precipitate is collected by vacuum filtration. If no precipitate forms, the aqueous mixture is extracted with an organic solvent like ethyl acetate. c. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: a. The crude product is purified by column chromatography on silica gel. b. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product. c. Fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated to yield the final compound.
Chemical Reactivity and Derivatization Potential
The structure of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate offers several sites for further chemical modification, making it a versatile intermediate for building chemical libraries for drug discovery.
Caption: Key reactive sites on the thieno[2,3-b]pyrrole core.
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N-H of the Pyrrole Ring (Position 6): The pyrrole nitrogen is nucleophilic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion can undergo a variety of reactions, most commonly N-alkylation or N-arylation , to install diverse substituents. This is a primary method for exploring SAR at this position.[10]
-
Methyl Ester (Position 5): The ester group is a versatile handle for modification.
-
Hydrolysis (Saponification): Treatment with a base like LiOH or NaOH will hydrolyze the ester to the corresponding carboxylic acid. This acid can then be coupled with amines (using standard coupling reagents like EDC/HOBt) to form a wide array of amides.
-
Amidation: Direct reaction with amines, sometimes at elevated temperatures or with specific catalysts, can also form amides.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to the corresponding primary alcohol, (6H-thieno[2,3-b]pyrrol-5-yl)methanol.
-
-
Aromatic Core (Positions 2, 3, and 4): The fused ring system can undergo electrophilic aromatic substitution . The precise regioselectivity would depend on the reaction conditions and the directing effects of the fused rings and the ester group. Theoretical calculations and data from similar systems suggest that the thiophene ring (positions 2 and 3) is generally more susceptible to electrophilic attack than the electron-deficient pyrrole ring.
Applications in Research and Drug Development
The thieno[2,3-b]pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of diseases. While specific applications for the title methyl ester are primarily as a synthetic intermediate, the broader class of thieno[2,3-b]pyrrole derivatives has shown significant promise.
-
Anticancer Agents: Many thienopyrrole derivatives have been synthesized and evaluated for their anticancer properties. They have been shown to act as inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[1]
-
Antioxidant Activity: The electron-rich nature of the heterocyclic system allows it to act as a free radical scavenger, giving some derivatives potent antioxidant properties.[1]
-
Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes beyond kinases, such as α-glucosidase and β-glucuronidase, indicating its potential in metabolic diseases.[2]
-
Materials Science: The conjugated π-system of the thienopyrrole core makes it suitable for applications in organic electronics, such as in the development of organic dyes for solar cells or as components of organic semiconductors.[1]
Conclusion
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a valuable heterocyclic building block whose full potential is still being explored. While detailed, published characterization data for this specific molecule is sparse, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from closely related analogues. Its versatile structure, with multiple handles for synthetic modification, ensures its continued relevance as a key intermediate in the synthesis of novel compounds for drug discovery and materials science. This guide provides a foundational understanding for researchers looking to utilize this scaffold in their work.
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